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molecular formula C8H12O B8422926 2-Propylidenecyclopentanone CAS No. 40564-10-1

2-Propylidenecyclopentanone

Cat. No. B8422926
M. Wt: 124.18 g/mol
InChI Key: RBBXMNMQOGQFMV-QPJJXVBHSA-N
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Patent
US07256170B2

Procedure details

A solution of propylidene cyclopentanone (124 g; 1 mol) in toluene (124 g) was cooled to 0° C. BF3 etherate (10 ml) were added at 0° C. over 10 minutes. Isoprene (168 g; 2.47 mol), dissolved in toluene (168 g) was then added dropwise over 3 hours at 0° C. Stirring was continued at 0° C. for 3.5 hours. Usual work-up (see above) afforded 198 g of a crude product as a mixture of isomer (ratio 5/4/91). Distillation through a Vigreux column afforded 165 g of 96% pure cycloadduct (yield: 86%).
Name
propylidene cyclopentanone
Quantity
124 g
Type
reactant
Reaction Step One
Quantity
124 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
168 g
Type
reactant
Reaction Step Three
Quantity
168 g
Type
reactant
Reaction Step Three
Yield
86%

Identifiers

REACTION_CXSMILES
[CH:1](=[C:4]1[CH2:8][CH2:7][CH2:6][C:5]1=[O:9])[CH2:2][CH3:3].B(F)(F)F.[CH2:14]=[CH:15][C:16](=C)[CH3:17].[C:19]1(C)C=CC=CC=1>>[CH2:15]([CH:16]1[C:4]2([C:5](=[O:9])[CH2:6][CH2:7][CH2:8]2)[CH2:1][CH:2]=[C:3]([CH3:19])[CH2:17]1)[CH3:14]

Inputs

Step One
Name
propylidene cyclopentanone
Quantity
124 g
Type
reactant
Smiles
C(CC)=C1C(CCC1)=O
Name
Quantity
124 g
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
B(F)(F)F
Step Three
Name
Quantity
168 g
Type
reactant
Smiles
C=CC(C)=C
Name
Quantity
168 g
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was then added dropwise over 3 hours at 0° C
Duration
3 h

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
C(C)C1CC(=CCC12CCCC2=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 198 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 103%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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